molecular formula C20H34N4O5S B8127141 tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate

tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate

Cat. No.: B8127141
M. Wt: 442.6 g/mol
InChI Key: RZSVUYZPNACFJI-HNNXBMFYSA-N
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Description

tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate is a complex organic compound that features a tert-butyl group, a sulfonyl group, and an L-arginine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate typically involves multiple steps, starting with the protection of the L-arginine amino group using a tert-butyl group. This is followed by the introduction of the sulfonyl group through a sulfonylation reaction with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl methyl ether: A simpler compound with a tert-butyl group and an ether linkage.

    Methyl tert-butyl ether: Another ether compound with similar structural features but different functional groups.

    tert-Butyl sulfonamide: Contains a sulfonyl group and a tert-butyl group, similar to the target compound.

Uniqueness

tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate is unique due to its combination of a sulfonyl group, a tert-butyl group, and an L-arginine derivative. This unique structure provides specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O5S/c1-12-11-16(28-7)13(2)14(3)17(12)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSVUYZPNACFJI-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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